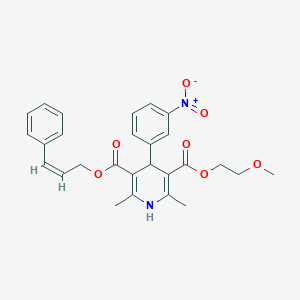

(Z)-Cinnamyl Cilnidipine

Descripción general

Descripción

(Z)-Cinnamyl Cilnidipine is a derivative of Cilnidipine, a calcium channel blocker primarily used in the treatment of hypertension. Cilnidipine is unique due to its dual action on both L-type and N-type calcium channels, which helps in reducing blood pressure by dilating blood vessels and inhibiting the release of norepinephrine . The addition of a cinnamyl group to Cilnidipine potentially enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Cinnamyl Cilnidipine involves the esterification of Cilnidipine with cinnamyl alcohol. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and reduce production costs.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the cinnamyl group, leading to the formation of cinnamaldehyde derivatives.

Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where the cinnamyl group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Cinnamaldehyde derivatives.

Reduction: Dihydro this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: (Z)-Cinnamyl Cilnidipine is studied for its potential to serve as a lead compound in the development of new calcium channel blockers with improved efficacy and reduced side effects.

Biology: The compound’s ability to modulate calcium channels makes it a valuable tool in studying calcium signaling pathways in various biological systems.

Medicine: this compound is investigated for its potential use in treating cardiovascular diseases, particularly hypertension and related conditions. Its dual action on L-type and N-type calcium channels offers a unique therapeutic advantage.

Industry: The compound’s synthesis and production methods are of interest in the pharmaceutical industry for the development of new antihypertensive drugs.

Mecanismo De Acción

(Z)-Cinnamyl Cilnidipine exerts its effects by blocking L-type and N-type calcium channels. By inhibiting the influx of calcium ions into vascular smooth muscle cells, it causes vasodilation and reduces blood pressure. Additionally, the blockade of N-type calcium channels at sympathetic nerve endings inhibits the release of norepinephrine, further contributing to its antihypertensive effects .

Comparación Con Compuestos Similares

Amlodipine: Another calcium channel blocker that primarily acts on L-type calcium channels.

Nifedipine: A dihydropyridine calcium channel blocker with a similar mechanism of action but lacks the dual action on N-type channels.

Lercanidipine: A third-generation dihydropyridine calcium channel blocker with improved pharmacokinetic properties.

Uniqueness: (Z)-Cinnamyl Cilnidipine’s dual action on both L-type and N-type calcium channels sets it apart from other calcium channel blockers. This dual action not only provides effective blood pressure control but also reduces the risk of reflex tachycardia, a common side effect of other calcium channel blockers .

Actividad Biológica

(Z)-Cinnamyl Cilnidipine is a compound that exhibits significant biological activity primarily through its role as a dual L- and N-type calcium channel blocker. This article explores its pharmacological properties, efficacy in clinical settings, and relevant research findings.

Chemical Profile

- Chemical Name : (Z)-Cinnamyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid

- Molecular Weight : 492.52 g/mol

- CAS Number : 132203-70-4

- Purity : ≥99% (HPLC)

Cilnidipine functions by blocking L-type and N-type calcium channels, which are crucial in regulating calcium influx in various tissues. This dual action results in:

- Antihypertensive Effects : Cilnidipine lowers blood pressure by inhibiting sympathetic nerve activity and reducing peripheral resistance.

- Neuroprotective Effects : It has shown potential in reducing cerebral infarction size in animal models of ischemia, suggesting protective effects on neuronal tissue during hypoxic conditions .

Antihypertensive Activity

Cilnidipine has been extensively studied for its antihypertensive properties. A meta-analysis indicated that it effectively reduces both systolic and diastolic blood pressure without causing reflex tachycardia, a common side effect associated with other calcium channel blockers like amlodipine .

| Parameter | Cilnidipine | Amlodipine |

|---|---|---|

| Systolic BP Reduction | Significant | Significant |

| Diastolic BP Reduction | Significant | Significant |

| Reflex Tachycardia | None | Present |

| Pedal Edema Incidence | Low | High |

Neuroprotective Effects

Research indicates that cilnidipine can significantly reduce the size of cerebral infarctions in rat models of focal brain ischemia. This neuroprotective effect is attributed to its ability to modulate calcium influx during ischemic events, thereby preserving neuronal integrity .

Case Study: Hypertensive Patients

A study involving Indian patients with mild-to-moderate hypertension demonstrated that cilnidipine effectively reduced mean systolic blood pressure from 150.07 mm Hg to 123.03 mm Hg over six months. Additionally, it significantly decreased microalbuminuria levels, indicating renal protective effects .

Meta-Analysis Findings

A comprehensive meta-analysis reviewed 11 randomized trials comparing cilnidipine with other antihypertensive therapies. The findings revealed no significant differences in efficacy between cilnidipine and other first-line antihypertensive drugs, reinforcing its position as a viable treatment option for hypertension .

In Vitro Studies

In vitro studies have shown that cilnidipine does not exhibit significant cytotoxic effects up to concentrations of 20 μM. It also demonstrated anti-inflammatory properties by attenuating lipopolysaccharide-induced NF-κB activation more effectively than some of its analogs .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

| Study Type | Key Findings |

|---|---|

| Animal Studies | Reduced cerebral infarction size; neuroprotection |

| Clinical Trials | Significant reduction in SBP and DBP; low pedal edema |

| In Vitro Studies | No cytotoxicity up to 20 μM; anti-inflammatory effects |

Propiedades

IUPAC Name |

3-O-(2-methoxyethyl) 5-O-[(Z)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEBULYHNRNJTE-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C\C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146924-45-0 | |

| Record name | Cilnidipine, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146924450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CILNIDIPINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYC7KQ95ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.